
1-(2-bromoethyl)cyclopropane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromoethyl)cyclopropane-1-carbonitrile, also known as BEC, is a cyclic organic compound with a unique chemical structure. It is a colorless, liquid compound with a boiling point of 97°C. BEC has been studied for its potential use as a solvent, catalyst, and for its ability to form a variety of organic compounds. BEC is also used in a variety of applications in the laboratory, including as a reagent in organic synthesis, as a catalyst in organic reactions, and as a solvent in the preparation of organic compounds.
Applications De Recherche Scientifique
1-(2-bromoethyl)cyclopropane-1-carbonitrile has been studied for its potential use in a variety of scientific research applications. It has been used as a catalyst in the synthesis of a variety of organic compounds, such as esters, amides, and nitriles. It has also been used as a reagent in organic synthesis, as a solvent in the preparation of organic compounds, and as a catalyst in organic reactions. 1-(2-bromoethyl)cyclopropane-1-carbonitrile has also been studied for its potential use in the field of biochemistry, as it has been shown to have a strong affinity for proteins and other biological molecules.
Mécanisme D'action
The mechanism of action of 1-(2-bromoethyl)cyclopropane-1-carbonitrile is not fully understood, but it is believed to be related to its ability to form a variety of organic compounds. 1-(2-bromoethyl)cyclopropane-1-carbonitrile is thought to act as a catalyst or a reagent in the formation of new compounds, as well as in the breaking of existing compounds. 1-(2-bromoethyl)cyclopropane-1-carbonitrile is also believed to be able to interact with proteins and other biological molecules, allowing it to act as a catalyst in biochemical reactions.
Biochemical and Physiological Effects
The effects of 1-(2-bromoethyl)cyclopropane-1-carbonitrile on biochemical and physiological processes are not fully understood. However, it has been shown to be effective in the synthesis of a variety of organic compounds, as well as in the breaking of existing compounds. In addition, 1-(2-bromoethyl)cyclopropane-1-carbonitrile has been shown to have a strong affinity for proteins and other biological molecules, suggesting that it may be involved in the regulation of biochemical reactions.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-bromoethyl)cyclopropane-1-carbonitrile has a number of advantages for use in the laboratory. It is a colorless, liquid compound with a boiling point of 97°C, making it easy to handle and store. It is also relatively inexpensive and readily available. However, 1-(2-bromoethyl)cyclopropane-1-carbonitrile does have some limitations for use in the laboratory. It is flammable and must be handled with care, and it is also sensitive to oxidation, meaning that it must be used in an inert atmosphere.
Orientations Futures
The potential applications of 1-(2-bromoethyl)cyclopropane-1-carbonitrile are still being explored. Possible future directions include further research into its potential use as a catalyst in organic synthesis, as a reagent in organic synthesis, and as a solvent in the preparation of organic compounds. Additionally, further research into its potential use as a catalyst in biochemical reactions, as well as its potential use in the regulation of biochemical processes, could yield valuable insights into the potential applications of 1-(2-bromoethyl)cyclopropane-1-carbonitrile.
Méthodes De Synthèse
1-(2-bromoethyl)cyclopropane-1-carbonitrile can be synthesized by reacting 2-bromoethanol with cyclopropanecarbonitrile in the presence of a base, such as sodium hydroxide. The reaction is conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants. The reaction is typically carried out at a temperature of around 90°C. The product is then purified by distillation to remove any unreacted reactants or by-products.
Propriétés
IUPAC Name |
1-(2-bromoethyl)cyclopropane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN/c7-4-3-6(5-8)1-2-6/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHUELXGLIRUIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCBr)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.04 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

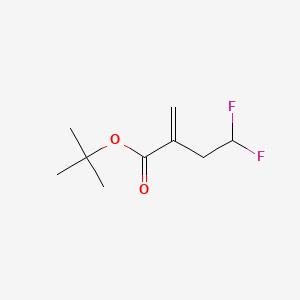
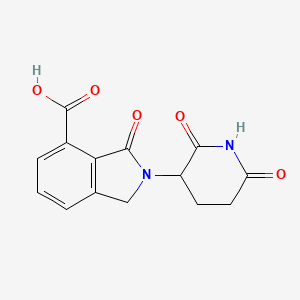
![3-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid](/img/structure/B6610108.png)
![2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl]acetamide](/img/structure/B6610117.png)


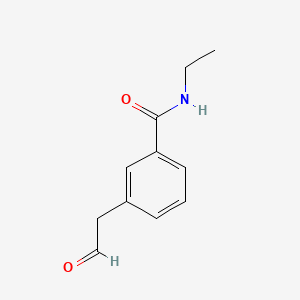
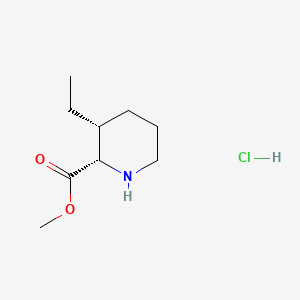
![1-[4-(oxolan-3-yl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B6610168.png)
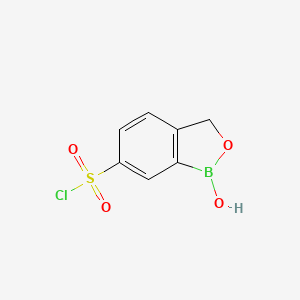

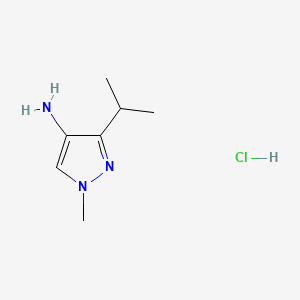
![1-{[2,3'-bipyridin]-4-yl}methanamine trihydrochloride](/img/structure/B6610202.png)
